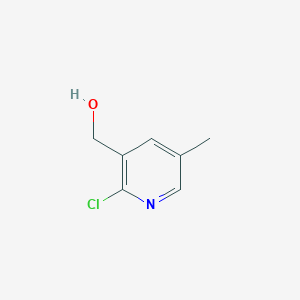

(2-Chloro-5-methylpyridin-3-yl)methanol

Description

(2-Chloro-5-methylpyridin-3-yl)methanol is a pyridine derivative with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol (CAS: 518314-64-2) . It features a chlorinated pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 3-position. This compound is cataloged as a building block for pharmaceutical intermediates and organic synthesis, with commercial availability in quantities up to 25 g .

Properties

IUPAC Name |

(2-chloro-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCWUUTWVUVPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476605 | |

| Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518314-64-2 | |

| Record name | 2-Chloro-5-methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518314-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method involves the reaction of 3-methylpyridine with phosgene (COCl2) in the presence of a base such as trimethylamine at temperatures ranging from -30°C to +50°C . The intermediate product, trimethyl(5-methylpyridin-2-yl)ammonium chloride, is then further reacted with phosgene at temperatures between 50°C and 150°C to yield 2-chloro-5-methylpyridine . This intermediate can then be hydroxymethylated to produce (2-Chloro-5-methylpyridin-3-yl)methanol.

Industrial Production Methods

Industrial production methods for (2-Chloro-5-methylpyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydroxymethylation reactions, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom, yielding a methylpyridine derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

Major products formed from these reactions include:

Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.

Reduction: 5-Methylpyridin-3-ylmethanol.

Substitution: 2-Amino-5-methylpyridin-3-ylmethanol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (2-Chloro-5-methylpyridin-3-yl)methanol is primarily utilized as a precursor for synthesizing more complex heterocyclic compounds. Its chlorinated and hydroxymethylated structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Synthetic Routes

- The synthesis typically involves the chlorination of 3-methylpyridine followed by hydroxymethylation. A common method includes reacting 3-methylpyridine with phosgene in the presence of a base, such as trimethylamine, at controlled temperatures .

Pharmacological Potential

- Research indicates that (2-Chloro-5-methylpyridin-3-yl)methanol exhibits biological activities that could be harnessed for medicinal purposes. It acts as a ligand, modulating the activity of specific enzymes and receptors, which may lead to therapeutic applications .

Insecticidal Properties

- The compound has shown notable insecticidal properties by inhibiting key enzymes involved in insect development. This suggests its potential use in developing new insecticides .

Antimicrobial Activity

- Preliminary studies indicate potential antimicrobial properties against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). This warrants further investigation into its efficacy as an antimicrobial agent .

Industrial Applications

Agrochemicals

- Due to its reactivity and versatility, (2-Chloro-5-methylpyridin-3-yl)methanol is being explored for use in the production of agrochemicals. Its ability to modify biological pathways makes it suitable for developing effective herbicides and pesticides .

Chemical Manufacturing

- The compound’s unique substitution pattern allows it to participate in various chemical reactions, making it useful in industrial chemical manufacturing processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (2-Chloro-5-methylpyridin-3-yl)methanol. Modifications to the pyridine ring or substituents can significantly impact its interactions and potency against specific biological targets. For instance:

- Variations in halogen substituents or functional group positioning can enhance or diminish its activity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Insecticidal | Inhibits key enzymes in insect development | |

| Antimicrobial | Potential activity against MRSA | |

| Pharmacological | Modulates enzyme activity |

Case Study: Insecticidal Properties

A study demonstrated that (2-Chloro-5-methylpyridin-3-yl)methanol effectively inhibits specific enzymes critical for insect growth, suggesting its application as an environmentally friendly insecticide .

Case Study: Antimicrobial Efficacy

Research on structural analogs of (2-Chloro-5-methylpyridin-3-yl)methanol revealed significant antibacterial activity against resistant strains, indicating that this compound may share similar properties worthy of further exploration .

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and hydroxyl group allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Halogen and Methyl Substitutions

(5-Bromo-2-chloropyridin-3-yl)methanol (CAS: N/A) and (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS: N/A) Structural Differences: These analogues replace the 5-methyl group with bromine or fluorine. Impact:

- Electron-withdrawing effects : Fluorine (high electronegativity) and bromine (bulky size) alter electronic distribution, affecting reactivity in cross-coupling reactions.

- Solubility : Fluorine may enhance polarity, improving aqueous solubility compared to the methyl group.

(3-Amino-5-chloropyridin-2-yl)methanol (CAS: 1638767-59-5) Structural Difference: Amino (-NH₂) substitution at the 3-position instead of hydroxymethyl. Impact:

- Basicity: The amino group increases basicity, enabling hydrogen bonding and metal coordination.

- Reactivity: Potential for diazotization or amide formation, unlike the alcohol group in the target compound. Applications: Useful in coordination chemistry or as a precursor for heterocyclic amines .

Functional Group Modifications

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol (CAS: 1203499-49-3)

- Structural Difference : Propargyl alcohol (-C≡C-CH₂OH) replaces the hydroxymethyl group.

- Impact :

- Reactivity : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), expanding utility in bioconjugation.

- Molecular Weight : Higher at 181.6 g/mol due to the extended carbon chain .

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Structural Difference: Dimethoxymethyl (-CH(OCH₃)₂) group at the 3-position. Impact:

- Steric Hindrance : The bulky substituent may hinder nucleophilic attacks at the pyridine ring.

- Solubility : Increased hydrophilicity from methoxy groups compared to the methyl analogue .

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | M.W. (g/mol) | CAS Number | Purity (%) | Key Substituents |

|---|---|---|---|---|---|

| (2-Chloro-5-methylpyridin-3-yl)methanol | C₇H₈ClNO | 157.60 | 518314-64-2 | 96 | 2-Cl, 5-CH₃, 3-CH₂OH |

| (5-Bromo-2-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 222.47 | N/A | N/A | 2-Cl, 5-Br, 3-CH₂OH |

| 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | C₉H₈ClNO | 181.60 | 1203499-49-3 | ≥95 | 2-Cl, 5-CH₃, 3-C≡C-CH₂OH |

| (3-Amino-5-chloropyridin-2-yl)methanol | C₆H₆ClN₂O | 158.59 | 1638767-59-5 | 98 | 5-Cl, 3-NH₂, 2-CH₂OH |

Biological Activity

(2-Chloro-5-methylpyridin-3-yl)methanol, a compound characterized by a pyridine ring with a chlorine atom at the 2-position and a hydroxymethyl group, has garnered attention for its potential biological activities. Its molecular formula is CHClN, with a molecular weight of approximately 157.60 g/mol. This compound has been investigated for various applications, particularly in the fields of pharmacology and agrochemistry.

The structural features of (2-Chloro-5-methylpyridin-3-yl)methanol allow it to participate in diverse chemical interactions, which are crucial for its biological activity. The presence of the chlorine atom and the hydroxymethyl group enhances its reactivity, enabling it to form hydrogen bonds and engage in nucleophilic substitution reactions.

The biological activity of (2-Chloro-5-methylpyridin-3-yl)methanol is largely attributed to its interaction with specific enzymes and receptors. It acts as a ligand, modulating the activity of these molecular targets. The chlorine atom and hydroxymethyl group facilitate various interactions that are essential for its biological effects.

Insecticidal Properties

Research indicates that (2-Chloro-5-methylpyridin-3-yl)methanol exhibits notable insecticidal properties. It has been shown to inhibit key enzymes involved in insect development, suggesting its potential use in developing new insecticides.

Antimicrobial Activity

Studies have also explored the compound's antimicrobial properties. While specific data on its efficacy against various pathogens is limited, its structural analogs have demonstrated significant antibacterial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that (2-Chloro-5-methylpyridin-3-yl)methanol may possess similar properties warranting further investigation.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (2-Chloro-5-methylpyridin-3-yl)methanol. Modifications to the pyridine ring or substituents can significantly impact its biological interactions and potency. For instance, variations in halogen substituents or the positioning of functional groups may enhance or diminish its activity against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.